![molecular formula C8H6ClNO3S B1525441 2-Methyl-1,3-benzoxazole-6-sulfonyl chloride CAS No. 52206-51-6](/img/structure/B1525441.png)
2-Methyl-1,3-benzoxazole-6-sulfonyl chloride
Overview
Description
2-Methyl-1,3-benzoxazole-6-sulfonyl chloride is a chemical compound with the empirical formula C8H6ClNO3S . It has a molecular weight of 231.66 . The compound is typically available in solid form .
Molecular Structure Analysis
The InChI code for 2-Methyl-1,3-benzoxazole-6-sulfonyl chloride is 1S/C8H6ClNO3S/c1-5-10-7-3-2-6 (14 (9,11)12)4-8 (7)13-5/h2-4H,1H3 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
2-Methyl-1,3-benzoxazole-6-sulfonyl chloride is a solid at room temperature . It has a molecular weight of 231.66 . The compound should be stored at a temperature of 4 degrees Celsius .Scientific Research Applications
Synthesis of Benzoxazole Derivatives
2-Methyl-1,3-benzoxazole-6-sulfonyl chloride: is a key precursor in the synthesis of benzoxazole derivatives. These derivatives are synthesized using various pathways and have shown a wide range of biological activities, including antimicrobial, antifungal, anticancer, antioxidant, and anti-inflammatory effects . The compound’s ability to undergo diverse reactions makes it a valuable building block in medicinal chemistry.
Antifungal Applications
In the realm of antifungal research, benzoxazole derivatives, including those derived from 2-Methyl-1,3-benzoxazole-6-sulfonyl chloride , have been compared to standard drugs like voriconazole for their efficacy against fungi such as Aspergillus niger . This highlights the compound’s potential in developing new antifungal agents.
Catalysis
The compound has been used in conjunction with new magnetic solid acid nanocatalysts for the synthesis of benzoxazole. This innovative approach has led to high yields of benzoxazole derivatives, showcasing the compound’s role in enhancing catalytic efficiency .
Pharmaceutical Drug Development
Benzoxazole scaffolds, including those derived from 2-Methyl-1,3-benzoxazole-6-sulfonyl chloride , are integral in the development of pharmaceutical drugs. They form the active component in many marketed drugs, such as non-steroidal anti-inflammatory drugs, antibiotics, antibacterials, and muscle relaxants . The structural makeup of these scaffolds allows efficient interaction with biological targets, making them crucial in drug discovery.
Biological Activity Profiling
The diverse biological applications of benzoxazole derivatives position 2-Methyl-1,3-benzoxazole-6-sulfonyl chloride as an important compound for profiling biological activities. From antimicrobial to antitumor properties, the compound’s derivatives are extensively studied for their interactions with key biological targets implicated in various diseases .
Material Science
In material science, benzoxazole derivatives are used in the creation of functional materials due to their planar structure and ability to engage in non-covalent interactions. This makes 2-Methyl-1,3-benzoxazole-6-sulfonyl chloride a candidate for the design of new materials with specific properties .
Green Chemistry
The compound’s derivatives are synthesized using eco-friendly pathways and different catalytic systems, contributing to the field of green chemistry. This aligns with the increasing demand for sustainable and environmentally friendly chemical processes .
Heterocyclic Chemistry Research
As a heterocyclic compound, 2-Methyl-1,3-benzoxazole-6-sulfonyl chloride is extensively used in heterocyclic chemistry research. Its derivatives are explored for their chemistry and potential applications, furthering our understanding of heterocyclic scaffolds .
Safety and Hazards
2-Methyl-1,3-benzoxazole-6-sulfonyl chloride is classified as a dangerous substance. It is toxic if swallowed and causes serious eye damage . It is also a combustible liquid and can cause skin and respiratory irritation . Safety precautions include avoiding breathing its dust/fume/gas/mist/vapours/spray and avoiding getting it in eyes, on skin, or on clothing .
properties
IUPAC Name |
2-methyl-1,3-benzoxazole-6-sulfonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNO3S/c1-5-10-7-3-2-6(14(9,11)12)4-8(7)13-5/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHBYTQPVOGBVBM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(O1)C=C(C=C2)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
52206-51-6 | |
Record name | 2-methyl-1,3-benzoxazole-6-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.